1,2,3,4-Tetraethylbenzene
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Overview
Description
1,2,3,4-Tetraethylbenzene is an organic compound with the molecular formula C14H22. It is classified as an aromatic hydrocarbon, characterized by a benzene ring substituted with four ethyl groups. This compound is a colorless liquid with a relatively high boiling point and low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetraethylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with ethyl halides in the presence of a strong Lewis acid catalyst, such as aluminum chloride. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the tetraethyl-substituted product .
Industrial Production Methods: Industrial production of this compound often involves the catalytic alkylation of benzene with ethylene. This process is carried out in large-scale reactors, where the reaction conditions are optimized for high yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetraethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,2,3,4-Tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic properties are being conducted.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetraethylbenzene exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary depending on the specific chemical or biological context .
Comparison with Similar Compounds
1,2,3,4-Tetramethylbenzene:
1,2,3,5-Tetraethylbenzene: Another isomer with a different arrangement of ethyl groups on the benzene ring.
1,2,4,5-Tetraethylbenzene: Yet another isomer with a unique substitution pattern
Uniqueness: 1,2,3,4-Tetraethylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of four ethyl groups provides steric hindrance and electronic effects that differentiate it from other tetra-substituted benzenes .
Properties
CAS No. |
33637-20-6 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,2,3,4-tetraethylbenzene |
InChI |
InChI=1S/C14H22/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
FEWANSQOXSIFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)CC)CC)CC |
Origin of Product |
United States |
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